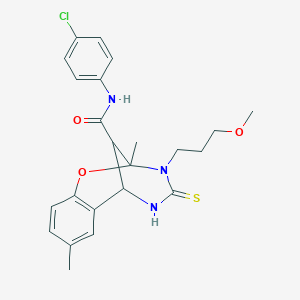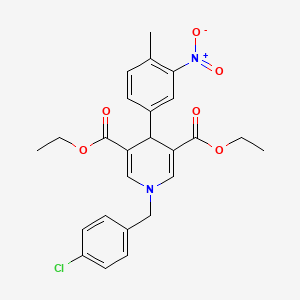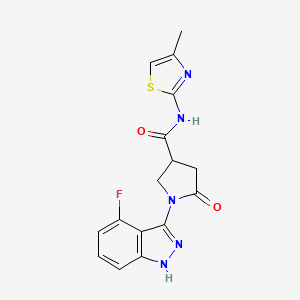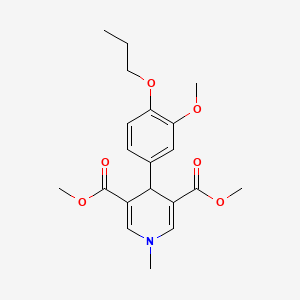![molecular formula C17H14ClN5O B11220016 1-(5-chloro-2-methylphenyl)-N-(furan-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11220016.png)
1-(5-chloro-2-methylphenyl)-N-(furan-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-CHLORO-2-METHYLPHENYL)-N-[(FURAN-2-YL)METHYL]-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE is a complex organic compound that has garnered interest in various fields of scientific research
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-CHLORO-2-METHYLPHENYL)-N-[(FURAN-2-YL)METHYL]-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE typically involves multi-step organic reactions. The process begins with the preparation of the chlorinated phenyl derivative, followed by the introduction of the furan ring and the pyrazolopyrimidine core. Common reagents used in these reactions include chlorinating agents, furan derivatives, and pyrazolopyrimidine precursors. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing safety measures for handling hazardous reagents. Industrial methods may also incorporate continuous flow processes and automated systems to enhance efficiency and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
1-(5-CHLORO-2-METHYLPHENYL)-N-[(FURAN-2-YL)METHYL]-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify specific functional groups within the molecule.
Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the type of reaction and the specific reagents used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can lead to various substituted compounds.
Aplicaciones Científicas De Investigación
1-(5-CHLORO-2-METHYLPHENYL)-N-[(FURAN-2-YL)METHYL]-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE has several scientific research applications:
Chemistry: The compound is studied for its unique chemical properties and potential as a building block for synthesizing more complex molecules.
Biology: Researchers investigate its biological activity, including potential interactions with biological targets.
Medicine: The compound is explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It may be used in the development of new materials or as a precursor for industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-(5-CHLORO-2-METHYLPHENYL)-N-[(FURAN-2-YL)METHYL]-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
1-(5-CHLORO-2-METHYLPHENYL)-3-FURFURYLUREA: This compound shares a similar chlorinated phenyl group and furan ring but differs in its core structure.
5-CHLORO-2-(4-CHLORO-1H-1,2,3-TRIAZOL-1-YL)-BENZOIC ACID METHYL ESTER: Another compound with a chlorinated phenyl group, but with a triazole ring instead of a pyrazolopyrimidine core.
Uniqueness
1-(5-CHLORO-2-METHYLPHENYL)-N-[(FURAN-2-YL)METHYL]-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE stands out due to its unique combination of structural elements, which may confer distinct chemical and biological properties compared to similar compounds
Propiedades
Fórmula molecular |
C17H14ClN5O |
|---|---|
Peso molecular |
339.8 g/mol |
Nombre IUPAC |
1-(5-chloro-2-methylphenyl)-N-(furan-2-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C17H14ClN5O/c1-11-4-5-12(18)7-15(11)23-17-14(9-22-23)16(20-10-21-17)19-8-13-3-2-6-24-13/h2-7,9-10H,8H2,1H3,(H,19,20,21) |
Clave InChI |
RIXAVSNKQHZAQM-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)Cl)N2C3=NC=NC(=C3C=N2)NCC4=CC=CO4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6,7-dimethyl-N-[3-(trifluoromethyl)phenyl]-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11219935.png)
![N-[(4-methylphenyl)methyl]-6-(6-morpholin-4-yl-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide](/img/structure/B11219937.png)
![2-(4-Fluorophenyl)-4-[3-(4'-propylbiphenyl-4-yl)-1,2,4-oxadiazol-5-yl]quinoline](/img/structure/B11219938.png)
![2-[(4-chlorobenzyl)sulfanyl]-3-(2-methoxybenzyl)quinazolin-4(3H)-one](/img/structure/B11219942.png)


![5-(hydroxymethyl)-2-imino-8-methyl-N-(naphthalen-1-yl)-2H-pyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B11219977.png)

![N-(2-methylphenyl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11219989.png)
![1-(4-Chlorophenyl)-3-(4-fluorophenyl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium](/img/structure/B11220000.png)
![3-hydroxy-1-(4-methoxyphenyl)-3-(3-nitrophenyl)-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium](/img/structure/B11220003.png)

![N-butyl-1-(3,4-dimethylphenyl)-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11220024.png)

